molecular formula C20H18N2O4 B2565737 (Z)-N-acetyl-7-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 1321715-31-4

(Z)-N-acetyl-7-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No. B2565737
CAS RN: 1321715-31-4
M. Wt: 350.374
InChI Key: JYMYDIICUQZSFO-XDOYNYLZSA-N
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Description

(Z)-N-acetyl-7-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biotechnology. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and therapeutic properties.

Scientific Research Applications

Antimicrobial and Antioxidant Properties
A notable application of (Z)-N-acetyl-7-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide derivatives is in the domain of antimicrobial and antioxidant research. Subbareddy and Sumathi (2017) developed a novel series of 4H-chromene-3-carboxamide derivatives through a multicomponent reaction. These compounds exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as strong antioxidant activities in vitro, showcasing their potential in developing therapeutic agents (Subbareddy & Sumathi, 2017).

Catalysis and Synthesis
The compound and its derivatives have also been explored for their roles in catalysis and synthetic chemistry. Anjan Kumar et al. (2022) described the synthesis of chromen-2-one derivatives using biogenic ZnO nanoparticles as a catalyst. These synthesized compounds demonstrated efficacy in antioxidant activity and corrosion inhibition, suggesting their utility in materials science and pharmacology (Anjan Kumar et al., 2022).

Chemical Sensing and Luminescence
Additionally, Sun et al. (2012) investigated carboxylate-assisted ethylamide metal–organic frameworks incorporating chromene derivatives. These frameworks exhibited notable thermostability and luminescence properties, indicating their potential application in chemical sensing and light-emitting devices (Sun et al., 2012).

Organic Electronic Materials
The structural versatility and electronic properties of chromene derivatives, as demonstrated by Wu et al. (2011), make them attractive for applications in organic electronics. They designed organogels based on perylenetetracarboxylic diimides substituted with chromene units, showcasing their ability to form fluorescent gels with potential applications in optoelectronic devices (Wu et al., 2011).

properties

IUPAC Name

N-acetyl-7-ethoxy-2-phenyliminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-3-25-16-10-9-14-11-17(19(24)21-13(2)23)20(26-18(14)12-16)22-15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMYDIICUQZSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3)O2)C(=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-acetyl-7-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide

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